While the compound can be found in scientific databases like PubChem [], there are no documented research publications or ongoing clinical trials directly mentioning its use. This suggests that the research into this specific molecule might be limited or in its early stages.
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4-Hydroxy-3-(morpholinomethyl)benzoic acid hydrate is an organic compound characterized by the molecular formula C12H17NO5 and a molecular weight of approximately 255.27 g/mol. This compound features a morpholine functional group attached to a benzoic acid structure, making it part of a class of compounds that are notable for their versatility in
These reactions are essential for synthesizing more complex molecules in organic chemistry .
Research indicates that 4-Hydroxy-3-(morpholinomethyl)benzoic acid hydrate exhibits significant biological activity. It has been utilized in various in vitro studies to investigate its effects on different biological systems. The compound's structure suggests potential interactions with biological targets, which may include enzymes or receptors involved in metabolic pathways. Its unique combination of functional groups allows it to exhibit both hydrophilic and lipophilic properties, enhancing its bioavailability and potential therapeutic applications .
The synthesis of 4-Hydroxy-3-(morpholinomethyl)benzoic acid hydrate typically involves the reaction of o-formylphenylboronic acid with morpholine under controlled conditions. This process may utilize various catalysts and solvents to optimize yield and purity. Common methods include:
These methods are well-documented in chemical literature, providing insights into optimizing synthesis for research and industrial purposes .
4-Hydroxy-3-(morpholinomethyl)benzoic acid hydrate has a wide range of applications across various fields:
Its versatility makes it a valuable compound for researchers seeking to explore new chemical pathways or therapeutic targets .
Studies involving 4-Hydroxy-3-(morpholinomethyl)benzoic acid hydrate have focused on its interactions with various biomolecules. These studies aim to elucidate:
Such interaction studies are crucial for assessing its potential therapeutic uses and safety profiles .
4-Hydroxy-3-(morpholinomethyl)benzoic acid hydrate shares similarities with several other compounds, particularly those containing benzoic acid derivatives or morpholine structures. A comparison highlights its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Hydroxybenzoic Acid | C7H6O3 | Simple phenolic structure without morpholine |
| 3-Morpholinomethylbenzoic Acid | C11H15NO2 | Lacks hydroxyl group; different biological activity |
| 4-Methoxy-3-(morpholinomethyl)benzoic Acid | C13H17NO4 | Contains methoxy instead of hydroxyl; altered reactivity |
| 4-Hydroxy-3-methylbenzoic Acid | C8H8O3 | Lacks morpholine; primarily used in polymer chemistry |
The unique combination of a hydroxyl group, morpholine moiety, and benzoic acid framework distinguishes 4-Hydroxy-3-(morpholinomethyl)benzoic acid hydrate from these similar compounds, contributing to its specific reactivity and application potential .
Irritant